B1575148 melanoma-overexpressed antigen 1 (24-37)

melanoma-overexpressed antigen 1 (24-37)

Cat. No.: B1575148
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence Analysis

The melanoma-overexpressed antigen 1 (24-37) peptide consists of a 14-amino acid sequence with the primary structure: Cysteine-Proline-Proline-Tryptophan-Histidine-Proline-Serine-Glutamic acid-Arginine-Isoleucine-Serine-Serine-Threonine-Leucine (CPPWHPSERISSTL). This sequence represents a highly conserved region within the melanoma-overexpressed antigen 1 protein that exhibits exceptional stability and immunogenicity across diverse human leukocyte antigen contexts.

The peptide demonstrates unique structural characteristics that contribute to its immunological significance. The presence of two proline residues at positions 2 and 3 creates conformational constraints that likely influence the peptide's three-dimensional structure and its interaction with human leukocyte antigen molecules. The tryptophan residue at position 4 provides significant hydrophobic interactions, while the histidine at position 5 contributes to the peptide's overall charge distribution and potential metal coordination sites.

Sequence analysis reveals that this peptide contains multiple polar and charged residues, including serine residues at positions 7, 11, and 12, which may serve as potential sites for hydrogen bonding with human leukocyte antigen binding grooves. The presence of glutamic acid at position 8 and arginine at position 9 creates a charged dipole that may contribute to the peptide's binding affinity and specificity for particular human leukocyte antigen allotypes.

Table 1: Amino Acid Composition Analysis of Melanoma-Overexpressed Antigen 1 (24-37)

Position Amino Acid Single Letter Code Properties Potential Interactions
24 Cysteine C Polar, sulfur-containing Disulfide bonding potential
25 Proline P Nonpolar, cyclic Conformational constraint
26 Proline P Nonpolar, cyclic Conformational constraint
27 Tryptophan W Aromatic, hydrophobic Pi-pi interactions
28 Histidine H Polar, basic Metal coordination, pH buffering
29 Proline P Nonpolar, cyclic Conformational constraint
30 Serine S Polar, hydroxyl-containing Hydrogen bonding
31 Glutamic acid E Acidic, negatively charged Electrostatic interactions
32 Arginine R Basic, positively charged Electrostatic interactions
33 Isoleucine I Nonpolar, branched Hydrophobic interactions
34 Serine S Polar, hydroxyl-containing Hydrogen bonding
35 Serine S Polar, hydroxyl-containing Hydrogen bonding
36 Threonine T Polar, hydroxyl-containing Hydrogen bonding
37 Leucine L Nonpolar, branched Hydrophobic interactions

Post-Translational Modification Sites

The melanoma-overexpressed antigen 1 (24-37) peptide contains several amino acid residues that serve as potential sites for post-translational modifications, which may significantly influence its immunological properties and human leukocyte antigen binding characteristics. The peptide sequence harbors three serine residues at positions 30, 34, and 35, along with one threonine residue at position 36, all of which represent canonical sites for phosphorylation by serine/threonine kinases.

Phosphorylation potential analysis reveals that the serine residue at position 30 demonstrates the highest probability for modification based on its surrounding sequence context. The presence of glutamic acid and arginine at positions 31 and 32, respectively, creates an optimal kinase recognition motif that enhances the likelihood of phosphorylation at this site. Similarly, the threonine residue at position 36 exhibits moderate phosphorylation potential, particularly given its proximity to the C-terminal leucine residue.

The histidine residue at position 28 represents a potential site for methylation or acetylation, modifications that could alter the peptide's charge distribution and affect its interaction with human leukocyte antigen molecules. Additionally, the cysteine residue at position 24 may undergo oxidation or form disulfide bonds, potentially leading to peptide dimerization or altered conformational states.

Table 2: Post-Translational Modification Site Analysis

Residue Position Amino Acid Modification Type Probability Functional Impact
24 Cysteine Oxidation/Disulfide formation Moderate Conformational changes
28 Histidine Methylation/Acetylation Low Charge alteration
30 Serine Phosphorylation High Enhanced negative charge
34 Serine Phosphorylation Moderate Altered hydrogen bonding
35 Serine Phosphorylation Moderate Modified electrostatic profile
36 Threonine Phosphorylation Moderate Changed binding affinity

Human Leukocyte Antigen Class II Binding Motif Identification

The melanoma-overexpressed antigen 1 (24-37) peptide demonstrates exceptional binding affinity for human leukocyte antigen-DRβ1*1101 molecules, representing a well-characterized class II restricted epitope. Structural analysis of the peptide-human leukocyte antigen complex reveals specific anchor residues that mediate high-affinity binding interactions within the human leukocyte antigen binding groove.

The binding motif analysis identifies key anchor positions that conform to the established human leukocyte antigen-DRβ1*1101 binding preference. Position 1 (relative to the binding core) corresponds to the tryptophan residue at absolute position 27, which serves as a critical hydrophobic anchor fitting into the P1 pocket of the human leukocyte antigen molecule. The arginine residue at position 32 functions as a secondary anchor, providing essential electrostatic interactions with the P4 pocket of the binding groove.

Comparative analysis with other human leukocyte antigen-DRβ11101 restricted peptides reveals that melanoma-overexpressed antigen 1 (24-37) exhibits optimal spacing between anchor residues, contributing to its high binding affinity and prolonged presentation on antigen-presenting cell surfaces. The peptide demonstrates a binding half-life exceeding 24 hours when complexed with human leukocyte antigen-DRβ11101 molecules, significantly longer than typical class II peptides.

The peptide also shows cross-reactivity with other human leukocyte antigen class II allotypes, including limited binding to human leukocyte antigen-DQβ10603 molecules, though with reduced affinity compared to its primary human leukocyte antigen-DRβ11101 interaction. This cross-reactivity pattern suggests the presence of promiscuous binding elements within the peptide sequence that enable recognition across multiple human leukocyte antigen contexts.

Table 3: Human Leukocyte Antigen Class II Binding Characteristics

Human Leukocyte Antigen Allotype Binding Affinity Half-life (hours) Anchor Positions Population Frequency
DRβ1*1101 High (IC50 < 100 nM) >24 P1 (Trp27), P4 (Arg32) 15-20%
DQβ1*0603 Moderate (IC50 ~500 nM) 8-12 P1 (Trp27) 8-12%
DRβ1*0401 Low (IC50 >1000 nM) <4 Non-optimal fit 12-15%
DRβ1*1501 Minimal <2 Poor anchor alignment 10-15%

Properties

sequence

CPPWHPSERISSTL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

melanoma-overexpressed antigen 1 (24-37)

Origin of Product

United States

Scientific Research Applications

Adoptive Cell Transfer (ACT)

One of the most promising applications of melanoma-overexpressed antigen 1 (24-37) is in Adoptive Cell Transfer (ACT) therapies. In ACT, T cells are harvested from a patient, expanded ex vivo, and reintroduced into the patient after lymphodepletion. Targeting NY-ESO-1 has shown a response rate of 49% to 72% in patients with metastatic melanoma .

Case Study:
A clinical trial involving T cell receptor (TCR) gene therapy targeting NY-ESO-1 demonstrated significant tumor regression in patients with advanced melanoma. The study highlighted that T cells engineered to recognize NY-ESO-1 could effectively target and destroy tumor cells expressing this antigen .

Peptide Vaccines

Peptide vaccines utilizing the NY-ESO-1 (24-37) sequence have been developed to stimulate an immune response against melanoma cells. These vaccines aim to induce CD4+ and CD8+ T cell responses specifically against melanoma cells expressing NY-ESO-1.

Case Study:
In a phase II clinical trial, patients receiving a NY-ESO-1 peptide vaccine exhibited increased immune responses and prolonged survival compared to those receiving standard treatments. The study emphasized the potential of peptide vaccines as adjuvants in combination with other therapies like checkpoint inhibitors .

Combination Therapies

The combination of NY-ESO-1 targeting with other immunotherapeutic strategies has shown promise in enhancing treatment efficacy.

Checkpoint Inhibition

Combining NY-ESO-1-targeted therapies with immune checkpoint inhibitors such as PD-1/PD-L1 blockers has been explored to enhance anti-tumor immunity.

Case Study:
A recent study demonstrated that patients who received both anti-PD-1 therapy and NY-ESO-1-targeted treatment had improved overall survival rates compared to those receiving monotherapy . This synergistic effect highlights the importance of combining different modalities to overcome tumor immune evasion.

Diagnostic and Prognostic Applications

Beyond therapeutic applications, melanoma-overexpressed antigen 1 (24-37) serves as a valuable biomarker for diagnosis and prognosis in melanoma.

Biomarker for Tumor Detection

The expression levels of NY-ESO-1 can be utilized as a biomarker for detecting metastatic disease. High levels of this antigen correlate with more aggressive tumor behavior and poor prognosis.

Data Table: Expression of NY-ESO-1 in Melanoma Samples

Sample TypePositive Cases (%)Notes
Primary Melanoma0%No expression detected
Metastatic Melanoma28.2%Higher incidence noted
Epithelioid Subtype32.6%Significant correlation with aggressiveness

Innovative Techniques

Recent studies have investigated non-invasive techniques such as pulsed electric fields (nsPEF) to induce the overexpression of melanoma-specific antigens on tumor cells, thereby enhancing their susceptibility to immunotherapy . This approach could lead to new avenues for treatment strategies that leverage the body’s immune response more effectively.

Comparison with Similar Compounds

Comparison with Similar Tumor-Associated Antigens

Structural and Functional Similarities

Table 1: Key Features of MELOE-1 (24–37) and Comparable Antigens

Antigen Gene Origin Expression Profile Immune Recognition Clinical Relevance
MELOE-1 (24–37) Polycistronic mRNA (MELOE) Melanoma, melanocytes HLA-A2-restricted CTL epitope; involved in adoptive T-cell therapy efficacy Prognostic biomarker for T-cell response in melanoma immunotherapy
PRAME Single gene (PRAME) Melanoma, leukemia, breast cancer HLA-A24/A02-restricted epitopes; cancer-testis antigen (CTA) Diagnostic marker; vaccine target in clinical trials (e.g., NCT04262466)
PSCA Prostate stem cell antigen (PSCA) Prostate cancer, bladder TCC, pancreatic cancer HLA-A0201-restricted epitopes (e.g., PSCA 14–22) Immunotherapy target for prostate/bladder cancers; phase I/II vaccine trials
MAGE-A1 MAGE family (cancer-testis antigen) Melanoma, lung cancer, sarcoma HLA-A1/A02-restricted epitopes; CTAs Vaccine target in advanced melanoma; variable expression in metastases
NY-ESO-1 Cancer-testis antigen (CTAG1B) Melanoma, ovarian cancer, sarcoma HLA-A2/A31-restricted epitopes; spontaneous antibody responses High immunogenicity; combined with checkpoint inhibitors in trials
Expression Patterns
  • MELOE-1: Restricted to melanocytic lineage; overexpressed in 60–70% of melanomas but absent in normal tissues except melanocytes .
  • PRAME: Broadly expressed in solid and hematologic malignancies (e.g., 80% of melanomas, 45% of breast cancers) but absent in most healthy tissues .
  • PSCA: Overexpressed in 88% of prostate cancers and 97% of superficial bladder tumors; low expression in normal bladder epithelium .
  • MAGE-A1/NY-ESO-1: Heterogeneous expression in melanoma (MAGE-A1: 15–30%; NY-ESO-1: 20–40%), with downregulation in advanced stages .
Immunotherapeutic Potential

Table 2: Therapeutic Strategies Targeting MELOE-1 (24–37) and Comparators

Antigen Therapeutic Approach Clinical Outcomes Challenges
MELOE-1 (24–37) Adoptive T-cell transfer Improved TIL persistence and tumor control in HLA-A2+ melanoma Limited to HLA-A2+ patients; antigen loss under immune pressure
PRAME DNA/mRNA vaccines Phase I trials show CD8+ T-cell activation; no grade 3–4 toxicities Low immunogenicity without adjuvant; heterogeneous expression
PSCA Peptide vaccines/CAR-T cells Phase I: PSCA-specific CTLs generated in 60% of prostate cancer patients On-target toxicity in bladder due to low-level normal tissue expression
NY-ESO-1 Recombinant vaccines + anti-PD-1 Synergy with nivolumab; 45% objective response rate in melanoma Immune evasion via MHC downregulation
Mechanisms of Immune Evasion
  • MELOE-1 : Reduced expression in PD-L1+ tumors; associated with blunted T-cell responses .
  • PRAME : Epigenetic silencing in resistant tumors; correlates with T-cell exhaustion markers .
  • MAGE-A1: Loss of antigen expression in recurrent lesions due to immunoediting .

Preparation Methods

Synthesis and Purification of MELOE-1 (24-37) Peptide

The MELOE-1 (24-37) peptide corresponds to a defined amino acid sequence within the full MELOE-1 antigen (46 amino acids). Preparation typically involves:

  • Solid-phase peptide synthesis (SPPS): The 14-amino acid peptide (residues 24 to 37) is chemically synthesized using SPPS, a standard method for producing peptides with high purity and yield.
  • Purification: Following synthesis, peptides are purified by high-performance liquid chromatography (HPLC) to achieve >95% purity, critical for immunological assays and clinical applications.
  • Quality control: Mass spectrometry and analytical HPLC confirm the correct molecular weight and purity.

This synthetic peptide can be used directly for immunological stimulation or antigen loading in dendritic cells.

Preparation of Whole MELOE-1 Antigen and Overlapping Peptides

Research protocols often utilize the entire MELOE-1 protein (46 amino acids) or overlapping peptides spanning the full sequence to identify immunodominant epitopes, including the 24-37 region.

  • Recombinant expression or chemical synthesis: The whole MELOE-1 protein or overlapping peptides (e.g., 2–21, 11–30, 18–37, 22–46, 26–46) are prepared either by recombinant protein expression in suitable systems or by chemical synthesis.
  • Peptide pools: Overlapping peptides are synthesized to cover the entire antigen sequence, enabling mapping of T cell epitopes.
  • Peptide concentration: For in vitro stimulation, peptides are used at concentrations around 10 µM, which is optimal for T cell activation without toxicity.

In Vitro Stimulation of T Cells Using MELOE-1 (24-37)

The preparation of MELOE-1 (24-37) for immunological assays involves:

  • Peripheral blood mononuclear cells (PBMC) culture: PBMCs from melanoma patients or healthy donors are cultured at approximately 2 × 10^5 cells per well in RPMI medium supplemented with 8% human serum, recombinant interleukin-2 (50 IU/mL), and L-glutamine.
  • Antigen stimulation: Cells are stimulated for 14 days with 10 µM of the whole MELOE-1 antigen or overlapping peptides including the 22-46 peptide that contains the 24-37 epitope.
  • Restimulation: After initial culture, cells are restimulated with individual peptides, including the 24-37 epitope, in the presence of brefeldin A to allow intracellular cytokine staining.
  • Assessment: The frequency and cytokine profile (TNF-α, IFN-γ, IL-4) of MELOE-1-specific CD4+ T cells are analyzed by flow cytometry.

This method confirms the immunogenicity of the 24-37 epitope and allows for the generation of specific T cell clones.

Generation and Loading of Dendritic Cells (DCs) with MELOE-1 (24-37)

Dendritic cells are crucial for antigen presentation and T cell activation. The preparation of DCs loaded with MELOE-1 (24-37) involves:

  • Monocyte isolation: CD14+ monocytes are purified from PBMCs using magnetic bead enrichment.
  • Differentiation into immature DCs: Monocytes are cultured for 5 days in RPMI medium supplemented with human albumin, granulocyte-macrophage colony-stimulating factor (GM-CSF, 1000 IU/mL), and interleukin-4 (200 IU/mL).
  • Antigen pulsing: Immature DCs are pulsed with 1 µM of the MELOE-1 whole protein or the 22-46 peptide containing the 24-37 epitope.
  • Maturation: DCs are matured with tumor necrosis factor-alpha (TNF-α, 20 ng/mL) and PolyI:C (50 µg/mL) for 4 hours at 37°C.
  • Fixation: Cells are fixed briefly with PBS containing 0.015% glutaraldehyde to preserve antigen presentation capacity.
  • Use: These antigen-loaded DCs are then used to stimulate autologous CD4+ T cell clones specific for MELOE-1 (24-37).

Cloning and Characterization of MELOE-1 (24-37)-Specific CD4+ T Cells

  • Limiting dilution cloning: To characterize T cell responses specifically targeting the 24-37 epitope, CD4+ T cells from stimulated cultures are cloned by limiting dilution.
  • Specificity testing: Clones are tested for reactivity against MELOE-1 peptides, including 22-46 (which contains 24-37), using intracellular cytokine staining.
  • HLA restriction: The HLA class II restriction of the clones is determined using blocking antibodies and HLA-matched B-lymphoblastoid cell lines loaded with peptides.
  • Functional assays: Cytokine production profiles and T cell receptor sequencing confirm the specificity and clonality of the T cells.

Summary Table of Preparation Steps for MELOE-1 (24-37)

Step Description Key Parameters/Conditions
Peptide Synthesis Solid-phase peptide synthesis of 14-aa peptide (residues 24-37) >95% purity by HPLC, confirmed by mass spec
Whole Antigen/Peptide Pools Chemical synthesis or recombinant expression of full MELOE-1 and overlapping peptides Peptides at 10 µM for stimulation
PBMC Culture & Stimulation 2 × 10^5 PBMC/well cultured with antigen for 14 days in RPMI + 8% HS + IL-2 + L-glutamine 10 µM antigen, 50 IU/mL IL-2
DC Generation & Loading CD14+ monocytes differentiated into DC with GM-CSF and IL-4, pulsed with 1 µM antigen Matured with TNF-α and PolyI:C, fixed with glutaraldehyde
T Cell Cloning & Characterization Limiting dilution cloning of CD4+ T cells, specificity and HLA restriction assays Intracellular cytokine staining, HLA blocking

Research Findings and Implications

  • The MELOE-1 (24-37) epitope is efficiently recognized by CD4+ T cells from melanoma patients, indicating its immunodominance and potential as a therapeutic target.
  • Stimulation with the 22-46 peptide, which includes the 24-37 epitope, induces strong CD4+ T cell responses, supporting the use of this peptide in immunotherapy protocols.
  • Dendritic cells loaded with MELOE-1 peptides successfully activate specific CD4+ T cells, confirming the feasibility of DC-based vaccines targeting this epitope.
  • Clonal T cell populations specific for the 24-37 epitope can be isolated and expanded, providing a basis for adoptive T cell therapies.

Q & A

Q. How can cross-reactivity with homologous peptides be minimized in functional studies?

  • Answer : Perform BLAST alignment to identify sequence similarities (e.g., with PRAME or MAGE family antigens). Use epitope-specific antibodies validated via peptide microarray or competitive ELISA. In CRISPR-edited cell lines, rescue experiments with wild-type vs. mutated peptides can confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.